Calycanthoside
Overview
Preparation Methods
Calycanthoside is typically extracted from natural sources such as Angelica tenuissima. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the glucosylation of Isofraxidin .
Chemical Reactions Analysis
Calycanthoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Calycanthoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Industry: This compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Calycanthoside exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Calycanthoside is similar to other coumarin glycosides such as:
- Syringin
- Syringaresinol di-O-beta-D-glucoside
- Sesamin
- Daucosterol
- Beta-sitosterol
- Vanillic acid
What sets this compound apart is its unique combination of anti-inflammatory and antibacterial properties, making it a valuable compound for both research and potential therapeutic applications .
Biological Activity
Calycanthoside, a natural compound primarily isolated from Angelica tenuissima, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is classified as a glucoside of isofraxidin, which belongs to the coumarin family. Its chemical structure contributes to its various biological effects, including modulation of immune responses and potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits limited antimicrobial properties. In a study assessing the antibacterial effects of various compounds isolated from Artemisia afra, this compound demonstrated minimal activity against several tested microorganisms. Specifically, it showed a minimum inhibitory concentration (MIC) greater than 250 µg/mL against all tested strains, including Staphylococcus aureus and Escherichia coli . This suggests that while this compound may possess some antimicrobial characteristics, they are not significant compared to other compounds.
Anticancer Activity
The anticancer potential of this compound has also been explored, albeit with inconclusive results. In vitro studies have indicated that this compound does not exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells . However, it is essential to note that other compounds within the same family have shown promising results in inhibiting cancer cell proliferation, suggesting that further research may be warranted to explore the broader context of this compound's effects.
Immunomodulatory Effects
This compound has been reported to modulate immune system functions. It inhibits the synthesis of fatty acid granules, which can influence inflammatory responses . This property may have implications for developing treatments for conditions characterized by excessive inflammation or immune dysregulation.
Table 1: Summary of Biological Activities of this compound
Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | MIC > 250 µg/mL against multiple strains | |
Anticancer | Minimal cytotoxicity against cancer cells | |
Immunomodulatory | Inhibits fatty acid granule synthesis |
Research Findings
- Antimicrobial Studies : The investigation into the antimicrobial properties of this compound revealed no significant activity against common pathogens. For instance, in studies involving E. coli and S. aureus, no inhibition was noted at concentrations up to 250 µg/mL .
- Cytotoxicity Studies : this compound's cytotoxic effects were assessed in various cancer cell lines with results indicating a lack of significant activity. This aligns with findings that other related compounds exhibited greater efficacy in similar assays .
- Immunomodulation : The compound's ability to modulate immune responses suggests potential therapeutic applications in inflammatory diseases; however, comprehensive studies are needed to elucidate its mechanisms and efficacy in clinical settings .
Properties
IUPAC Name |
6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUQEFGEUOOPGY-QSDFBURQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031715 | |
Record name | Isofraxidin-7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-91-0 | |
Record name | Calycanthoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofraxidin-7-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calycanthoside | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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